Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Übersicht

Beschreibung

- Prostaglandin-D-Synthase-(hämatopoetischen-Typs)-Inhibitor F092 ist ein Inhibitor der hämatopoetischen PGDS.

- PGDS (Prostaglandin-D-Synthase) ist ein Enzym, das die Umwandlung von (5Z,13E)-(15S)-9alpha,11alpha-Epidioxy-15-Hydroxyprosta-5,13-dienoat in (5Z,13E)-(15S)-9alpha,15-Dihydroxy-11-Oxoprosta-5,13-dienoat katalysiert .

- Es gehört zur Familie der Isomerasen und spielt eine Rolle im Arachidonsäure-Stoffwechsel.

Wirkmechanismus

Target of Action

The primary target of the Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is the hematopoietic prostaglandin D synthase (H-PGDS) . H-PGDS is an enzyme that plays a crucial role in the production of prostaglandin D2 (PGD2), a prostaglandin involved in various physiological and pathological processes, including allergic diseases and Duchenne muscular dystrophy .

Mode of Action

The inhibitor F092 interacts with H-PGDS, inhibiting its activity .

Biochemical Pathways

H-PGDS is involved in the synthesis of PGD2, a part of the arachidonic acid metabolism pathway . By inhibiting H-PGDS, F092 disrupts this pathway, leading to a decrease in PGD2 production . This can have downstream effects on various physiological processes, as PGD2 is involved in inflammation, sleep regulation, and other functions .

Result of Action

The inhibition of H-PGDS by F092 leads to a decrease in the production of PGD2 . This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of allergic diseases, a decrease in PGD2 production could potentially alleviate symptoms by reducing inflammation .

Biochemische Analyse

Biochemical Properties

Prostaglandin D synthase (hematopoietic-type) inhibitor F092 interacts specifically with hematopoietic-type prostaglandin D synthase (H-PGDS). H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in the presence of glutathione (GSH). This compound binds to the active site of H-PGDS, preventing the conversion of PGH2 to PGD2. This interaction is characterized by a high affinity, with a dissociation constant (KD) of 0.14 nM . The inhibition of H-PGDS by this compound effectively reduces the levels of PGD2, thereby modulating the inflammatory response.

Cellular Effects

This compound has been shown to influence various cellular processes. In immune cells, such as T helper type 2 (Th2) cells and mast cells, the inhibition of H-PGDS by this compound leads to a decrease in PGD2 production . This reduction in PGD2 levels affects cell signaling pathways, including those mediated by the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the D-type prostanoid (DP) receptors . Consequently, this compound modulates the recruitment and activation of immune cells, impacting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of H-PGDS. This binding prevents the enzyme from catalyzing the conversion of PGH2 to PGD2 . The inhibition of H-PGDS by this compound is mediated through competitive inhibition, where the inhibitor competes with PGH2 for the active site of the enzyme . This interaction effectively reduces the production of PGD2, thereby modulating the downstream effects of this bioactive lipid mediator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained under standard storage conditions, with a shelf life of at least two years . In vitro studies have shown that the inhibition of H-PGDS by this compound leads to a sustained reduction in PGD2 levels over time . Long-term exposure to this compound in cell culture models has demonstrated consistent inhibition of PGD2 production, with no significant degradation of the inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces PGD2 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure . It is essential to optimize the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the arachidonic acid cascade. H-PGDS, the target enzyme of this compound, catalyzes the conversion of PGH2 to PGD2 . This reaction is part of the broader cyclooxygenase (COX) pathway, which includes the production of various prostanoids, such as prostaglandin E2 (PGE2) and thromboxane A2 (TxA2) . The inhibition of H-PGDS by this compound disrupts this pathway, leading to altered levels of these bioactive lipid mediators .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and is distributed within various tissues, including the liver, kidneys, and spleen . The inhibitor’s localization and accumulation are affected by its binding to plasma proteins, such as albumin . This binding influences the bioavailability and pharmacokinetics of this compound, impacting its therapeutic efficacy .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on H-PGDS . The subcellular localization of this compound is influenced by its binding to specific intracellular proteins and its ability to diffuse across cellular compartments . The inhibitor’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and inhibitory potency .

Vorbereitungsmethoden

- Leider sind spezifische Synthesewege und industrielle Produktionsmethoden für F092 in der Literatur nicht leicht zugänglich. Weitere Forschung wäre erforderlich, um diese Details aufzudecken.

Analyse Chemischer Reaktionen

- Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen vom spezifischen Syntheseweg ab, der weitere Untersuchungen erfordert.

- Die aus diesen Reaktionen gebildeten Hauptprodukte würden ebenfalls je nach Reaktionstyp variieren.

Wissenschaftliche Forschungsanwendungen

- Die Anwendungen von F092 erstrecken sich über mehrere Bereiche:

Chemie: Potenzieller Einsatz als Werkzeugverbindung zur Untersuchung der PGDS-Inhibition.

Biologie: Untersuchung seiner Auswirkungen auf Prostaglandin-Signalwege und zelluläre Reaktionen.

Medizin: Erforschung seines therapeutischen Potenzials, insbesondere im Zusammenhang mit Entzündungen und Immunreaktionen.

Industrie: Bei weiterer Entwicklung könnte es Anwendungen in der Arzneimittelentwicklung oder Diagnostik finden.

Wirkmechanismus

- F092 hemmt wahrscheinlich die enzymatische Aktivität von PGDS und beeinflusst so die Prostaglandinsynthese.

- Molekulare Ziele und beteiligte Signalwege würden zusätzliche Forschung erfordern.

Vergleich Mit ähnlichen Verbindungen

- Leider sind Informationen über ähnliche Verbindungen und deren Vergleich mit F092 nicht leicht zugänglich.

Eigenschaften

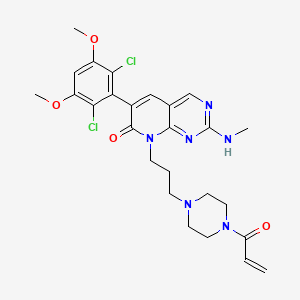

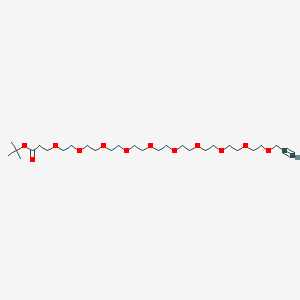

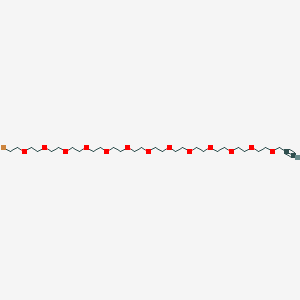

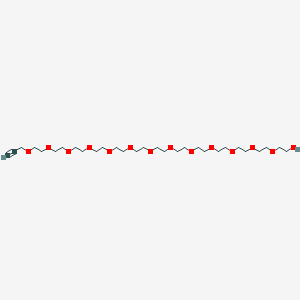

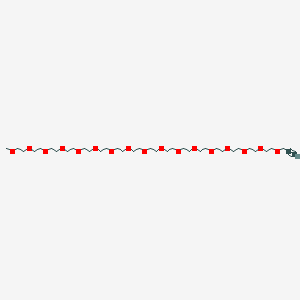

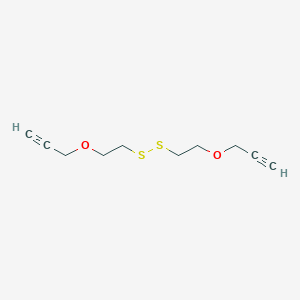

IUPAC Name |

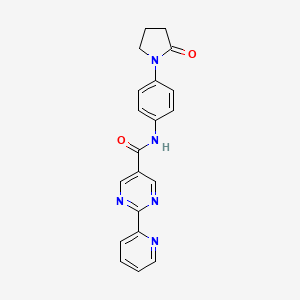

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

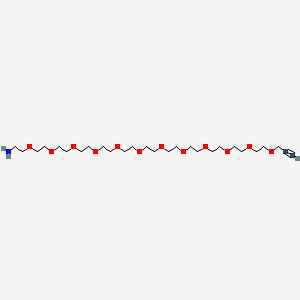

InChI |

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYXEGDPWAHVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

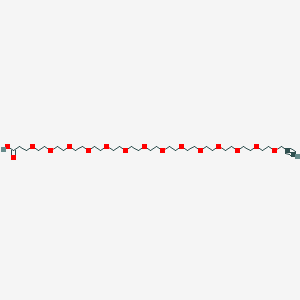

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

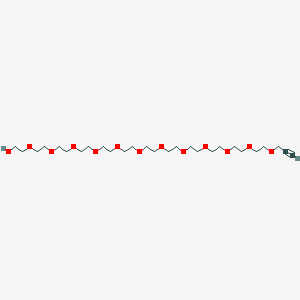

Molecular Formula |

C20H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.